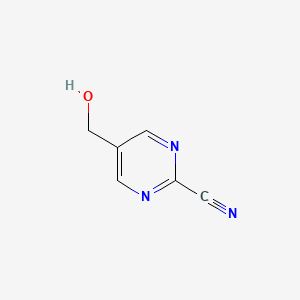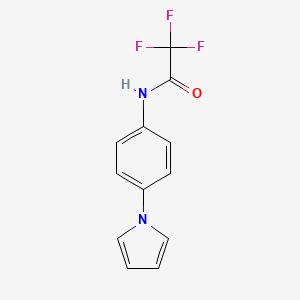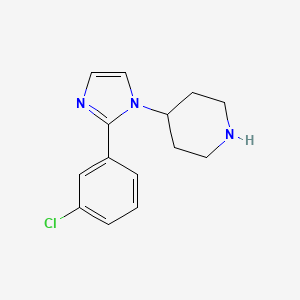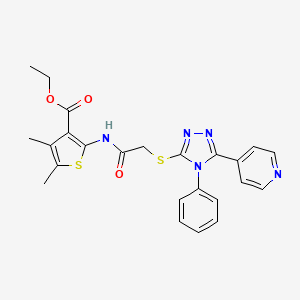![molecular formula C15H12ClFN2 B15055904 2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B15055904.png)
2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. This particular compound features a unique combination of chlorine and fluorine substituents on the phenyl ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-fluoroaniline with 2,4-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-6-fluorophenyl)benzimidazole
- 2-(2-Fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole
- 2-(2-Chlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole
Uniqueness
2-(2-Chloro-6-fluorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination can enhance its biological activity and chemical stability compared to similar compounds with only one halogen substituent. The specific arrangement of these substituents can also influence the compound’s interaction with molecular targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H12ClFN2 |
|---|---|
Peso molecular |
274.72 g/mol |
Nombre IUPAC |
2-(2-chloro-6-fluorophenyl)-4,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C15H12ClFN2/c1-8-6-9(2)14-12(7-8)18-15(19-14)13-10(16)4-3-5-11(13)17/h3-7H,1-2H3,(H,18,19) |
Clave InChI |
JINCLTBUZCAZAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)NC(=N2)C3=C(C=CC=C3Cl)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B15055826.png)
![2-Chloro-4-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15055831.png)




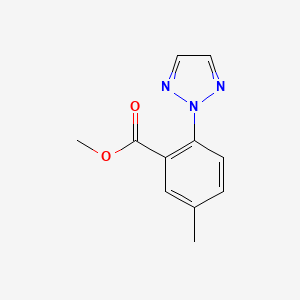

![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)
